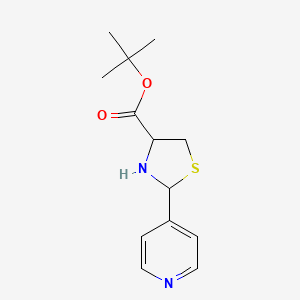
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate, also known as TPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPTC is a thiazolidine derivative that has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Mécanisme D'action
The exact mechanism of action of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to possess antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to possess anti-microbial activity against a range of bacterial strains. In addition, Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate in lab experiments is its easy synthesis method, which yields a high yield of pure product. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is also relatively stable and can be stored for extended periods of time. However, one limitation of using Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate. One area of interest is the development of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate's anti-inflammatory and anti-microbial properties for the development of new antibiotics and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate and its potential applications in various fields of scientific research.
Méthodes De Synthèse
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 2-pyridinecarboxaldehyde and thiosemicarbazide in the presence of tert-butyl chloroacetate. This reaction yields Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been found to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to have a potential role in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)10-8-18-11(15-10)9-4-6-14-7-5-9/h4-7,10-11,15H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKNWQLYKHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSC(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

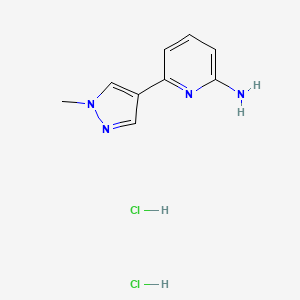
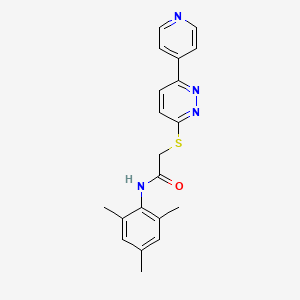
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
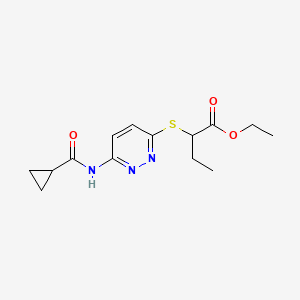
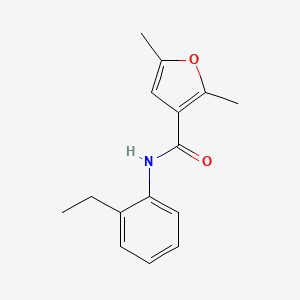
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
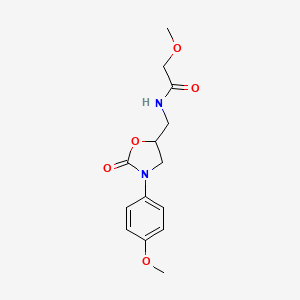
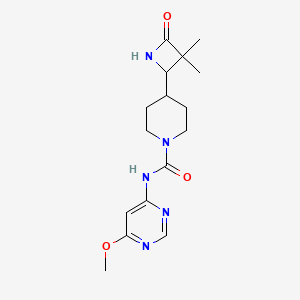
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)
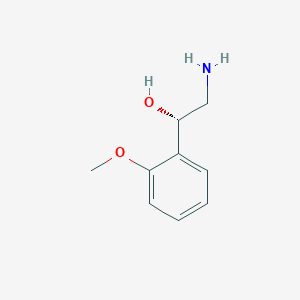
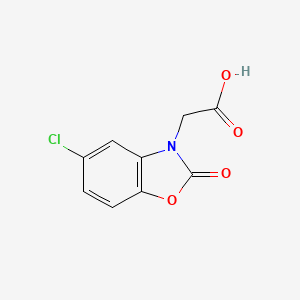
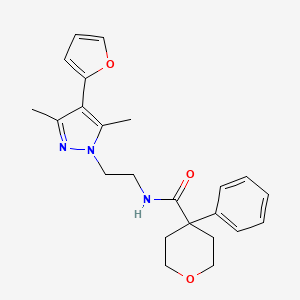
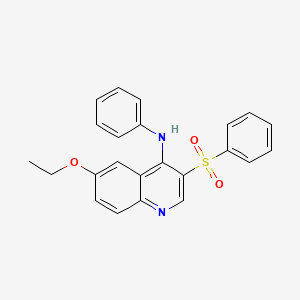
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)